N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available resources. Typically, the reactivity of a compound is determined by its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can provide important insights into its behavior. Unfortunately, the search results do not provide specific information on the physical and chemical properties of this compound .Scientific Research Applications
Molecular Synthesis and Biological Evaluation
The synthesis of complex molecules with specific substituent groups, such as those found in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, often targets the development of novel pharmacological agents. For example, the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been reported, demonstrating potential antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibition of the α-chymotrypsin enzyme (Siddiqui et al., 2014). This study exemplifies how alterations in molecular structure can lead to significant biological activity, which may also be relevant for compounds with similar complex structures.
Structural and Nonlinear Optical Analysis
The synthesis and structural evaluation of related compounds, such as ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, have been explored for their nonlinear optical properties. These investigations involve X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy to determine the molecular geometry and vibrational frequencies, as well as to analyze the intermolecular interactions and electron density within the crystal structure (Dhandapani et al., 2017). Such detailed structural analyses are crucial for understanding the physicochemical properties of complex molecules, potentially leading to applications in materials science and photonics.
Antimicrobial and Antiproliferative Activities
Further research into the antimicrobial and antiproliferative activities of structurally complex molecules has led to the identification of compounds with significant biological effects. The synthesis of new derivatives and their evaluation against human cancer cell lines reveal the potential of such compounds as anticancer agents, showcasing the importance of molecular design in developing therapeutic agents (Mallesha et al., 2012). Similarly, the antimicrobial properties of synthesized compounds highlight the ongoing search for new and effective treatments against resistant bacterial strains.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-13-5-4-10-24-18(13)22-19(23-20(24)26)29-12-17(25)21-9-8-14-6-7-15(27-2)16(11-14)28-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOJBEFXQPIUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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